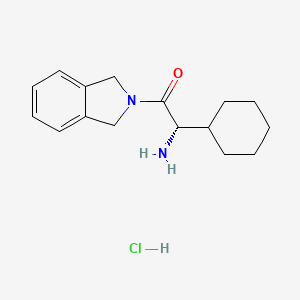
(2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride typically involves the formation of the isoindole ring through various cyclization reactions. One common method is the palladium-catalyzed cascade C-H transformation, which involves the dehydrogenation of isoindolines followed by C-H arylation . Another approach includes multicomponent reactions, such as the [3+2] cycloaddition of azomethine ylides and münchnones .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve efficient production .
化学反応の分析
Types of Reactions
(2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole derivatives with different functional groups.
Reduction: Reduction reactions can convert the isoindole ring into isoindoline derivatives.
Substitution: The isoindole ring can undergo substitution reactions, where different substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for C-H activation, titanium(III) chloride for reductive amination, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include a variety of isoindole derivatives, such as 1-arylisoindoles, 2-alkyl-1-propylsulfanyl-substituted isoindoles, and other functionalized isoindoles .
科学的研究の応用
(2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of (2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The isoindole ring can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
類似化合物との比較
Similar Compounds
Similar compounds to (2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride include other isoindole derivatives, such as:
- 1-arylisoindoles
- 2-alkyl-1-propylsulfanyl-substituted isoindoles
- N-isoindoline-1,3-diones
Uniqueness
This compound is unique due to its specific structural features, such as the cyclohexyl group and the hydrochloride salt form, which may enhance its solubility and stability. These properties make it a valuable compound for various applications in research and industry .
特性
分子式 |
C16H23ClN2O |
|---|---|
分子量 |
294.82 g/mol |
IUPAC名 |
(2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C16H22N2O.ClH/c17-15(12-6-2-1-3-7-12)16(19)18-10-13-8-4-5-9-14(13)11-18;/h4-5,8-9,12,15H,1-3,6-7,10-11,17H2;1H/t15-;/m0./s1 |
InChIキー |
LHAODBQXTZLZPD-RSAXXLAASA-N |
異性体SMILES |
C1CCC(CC1)[C@@H](C(=O)N2CC3=CC=CC=C3C2)N.Cl |
正規SMILES |
C1CCC(CC1)C(C(=O)N2CC3=CC=CC=C3C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















